1-Chloro-1-(3-(difluoromethyl)-5-hydroxyphenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-(difluoromethyl)-5-hydroxyphenyl)propan-2-one is an organic compound with a unique structure that includes a chloro group, a difluoromethyl group, and a hydroxyphenyl group
Preparation Methods
The synthesis of 1-Chloro-1-(3-(difluoromethyl)-5-hydroxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(difluoromethyl)-5-hydroxybenzaldehyde with chloroacetone under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. These methods often include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
1-Chloro-1-(3-(difluoromethyl)-5-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(3-(difluoromethyl)-5-hydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(difluoromethyl)-5-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of cellular signaling, and induction of specific gene expression patterns.
Comparison with Similar Compounds
1-Chloro-1-(3-(difluoromethyl)-5-hydroxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but includes a difluoromethoxy group instead of a hydroxy group.
1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one: This compound has a fluorine atom in place of the hydroxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9ClF2O2 |
---|---|
Molecular Weight |
234.62 g/mol |
IUPAC Name |
1-chloro-1-[3-(difluoromethyl)-5-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O2/c1-5(14)9(11)6-2-7(10(12)13)4-8(15)3-6/h2-4,9-10,15H,1H3 |
InChI Key |
XLTSZEIQZLIACV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)O)C(F)F)Cl |
Origin of Product |
United States |
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